2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

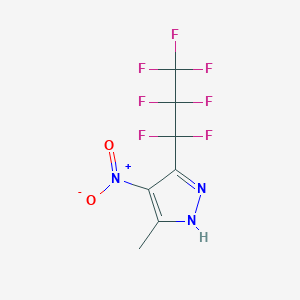

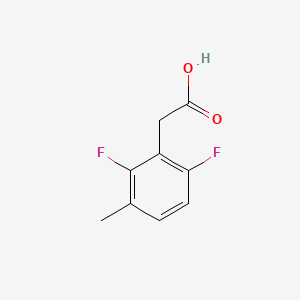

2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one, commonly referred to as CHB, is an important organic compound in the field of synthetic organic chemistry. CHB is a chiral molecule, which means it can exist in two different forms, mirror images of each other. It is used as a building block for many synthetic organic compounds, as well as a starting material for the synthesis of active pharmaceutical ingredients (APIs). CHB has a wide range of applications in the pharmaceutical, agrochemical, and biotechnology industries.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Compounds within the (2H)-1,4-benzoxazin-3(4H)-one skeleton, including derivatives similar to the specified chemical, have drawn significant attention due to their diverse biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Notably, the synthesis and isolation of these compounds from natural sources like the Poaceae family plants have been detailed, highlighting methods for obtaining large quantities for agronomic utility and ongoing research into their potential applications (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006). Furthermore, the ecological roles of benzoxazinones, their degradation dynamics, and their contributions as natural herbicide models have been extensively reviewed, underscoring their significance in chemical defense mechanisms and the development of pharmaceuticals (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Catalytic Asymmetric Synthesis

A novel synthetic approach has been described for chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, showcasing the versatility of these compounds in generating diverse bioactive agents through catalytic asymmetric chlorocyclization (Yu, Huang, & Deng, 2017).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant capabilities of benzoxazinyl pyrazolone arylidenes, including structures related to the specified compound, have been synthesized and demonstrated potent activities, which could be of significant interest for pharmaceutical applications (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Structure-Activity Relationships

Extensive structure-activity relationship (SAR) studies have been conducted on benzoxazinones, including the analysis of their phytotoxic effects on standard target species, elucidating their ecological role and proposing new herbicide models based on their structures. This research provides insights into the degradation products of these compounds and their significant inhibitory activity on plant growth, which could inform the development of natural herbicide models (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).

Environmental Applications

Benzoxazinone-mediated triazine degradation studies have explored the reaction mechanisms and potential applications of benzoxazinones in addressing environmental contamination, particularly with atrazine. These findings suggest the feasibility of using these compounds for environmental remediation purposes, highlighting their role in triazine resistance in plants and potential for degrading pollutants in soil and water resources (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).

Mecanismo De Acción

Target of Action

The compound 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one, also known as Chlormethine , is a nitrogen mustard and the prototype of alkylating agents . Its primary targets are the DNA bases, specifically the N7 nitrogen on the DNA base guanine .

Mode of Action

Chlormethine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the inhibition of DNA replication and transcription, leading to cell death .

Biochemical Pathways

The affected biochemical pathways primarily involve DNA replication and transcription. The crosslinking of DNA strands by Chlormethine disrupts these processes, leading to cell death . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of Chlormethine involve its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed and distributed throughout the body . It is metabolized primarily in the liver, and its metabolites are excreted via the kidneys . The presence of drug transporters in the ocular or retinal barriers play a vital role in the ocular pharmacokinetics of the drugs administered by systemic or direct injection routes .

Result of Action

The molecular and cellular effects of Chlormethine’s action include the disruption of DNA replication and transcription, leading to cell death . This results in the inhibition of cell proliferation and the induction of apoptosis . These effects are utilized in the treatment of various cancers, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlormethine. For example, the presence of common co-existing aqueous substrates such as Cl−, HCO3−, H2PO4−, and HA can hinder the degradation process . Additionally, the compound’s action can be influenced by its physical state, concentration, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

2-(2-chloroethyl)-3-hydroxy-2H-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-6-5-9-12(14)10(13)7-3-1-2-4-8(7)15-9/h1-4,9,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMAEXIEYHXXRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(O2)CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380911 |

Source

|

| Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one | |

CAS RN |

25206-44-4 |

Source

|

| Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)